Pyrilamine maleate
Overview
Description
Pyrilamine maleate salt, also known as mepyramine maleate, is a first-generation antihistamine. It is widely used to alleviate symptoms of allergies, colds, and pruritic skin disorders. The compound targets the histamine H1 receptor as an inverse agonist, which helps in reducing allergic reactions .
Mechanism of Action
Target of Action
Pyrilamine Maleate, also known as Mepyramine, primarily targets the Histamine H1 receptor . The H1 receptor plays a crucial role in allergic reactions and inflammatory responses. By targeting this receptor, this compound can alleviate symptoms related to allergies and hypersensitivity reactions .
Mode of Action
This compound acts as an inverse agonist at the H1 receptor . It binds to a G protein-coupled form of the receptor and promotes a G protein-coupled inactive state of the H1 receptor that interferes with the Gq/11-mediated signaling . This action helps to reduce the effects of histamine, a compound that is released during allergic reactions and causes symptoms such as itching, sneezing, and increased mucus production.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . By acting as an inverse agonist at the H1 receptor, this compound inhibits the effects of histamine, thereby reducing the symptoms of allergic reactions .
Pharmacokinetics
This compound is known to rapidly permeate the brain, which often results in drowsiness as a side effect . . A study in horses showed that after intravenous administration, serum Pyrilamine concentrations declined from about 280 ng/mL at 5 min post-dose to about 2.5 ng/mL at 8 h post-dose .
Result of Action
The primary result of this compound’s action is the reduction of allergic symptoms . By inhibiting the effects of histamine through its action on the H1 receptor, this compound can alleviate symptoms such as itching, sneezing, and increased mucus production associated with allergic reactions .
Biochemical Analysis
Biochemical Properties
Pyrilamine Maleate acts as an inverse agonist on the H1 receptor . It has a high selectivity for the histamine H1 receptor over the muscarinic acetylcholine receptors . This interaction with the H1 receptor is the primary biochemical reaction involving this compound.
Cellular Effects
This compound rapidly permeates the brain, often causing drowsiness as a side effect . This indicates that it can cross the blood-brain barrier and interact with cells in the central nervous system. Side effects may include nervousness, convulsions, tremors, palpitations, gastrointestinal disturbances, sedation, muscular weakness, anorexia, lassitude, and lack of coordination .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the H1 receptor as an inverse agonist . This means it binds to the H1 receptor and reduces its activity, thereby reducing the effects of histamine in the body.
Temporal Effects in Laboratory Settings
The plasma elimination of this compound fits a one-compartment open model and is first order . The terminal plasma elimination half-life of this compound does not increase with increasing doses . This suggests that this compound does not exhibit dose-dependent elimination.
Dosage Effects in Animal Models
In a study involving horses, this compound was administered intravenously at doses of 7.0 mg/kg or 0.7 mg/kg . Approximately 29% and 38% of the administered dose was excreted in the urine in the first 24 hours in the high and low dose groups, respectively .
Metabolic Pathways
The major metabolite of this compound in the body is O-desmethylpyrilamine . This metabolite is produced through the process of O-demethylation, which involves the removal of a methyl group from the this compound molecule .
Transport and Distribution
This compound is rapidly distributed throughout the body after administration . It is able to cross the blood-brain barrier, indicating that it can be transported into the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrilamine maleate salt is synthesized through a multi-step process. The primary synthetic route involves the reaction of N-(4-methoxybenzyl)-N’,N’-dimethyl-N-(2-pyridinyl)-1,2-ethanediamine with maleic acid. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the maleate salt .
Industrial Production Methods: In industrial settings, the production of this compound salt involves large-scale synthesis using high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques to ensure purity and quality. The process is optimized for cost-effectiveness and efficiency, adhering to pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Pyrilamine maleate salt primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenated organics and acid halides. The reactions typically occur in the presence of a base or acid catalyst.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in pharmaceutical formulations .
Scientific Research Applications
Pyrilamine maleate salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of antihistamines in pharmaceutical formulations
Biology: Employed in studies involving histamine receptors and their role in allergic reactions.
Medicine: Utilized in the development of antihistamine drugs and in the treatment of allergic conditions
Industry: Applied in the formulation of over-the-counter medications for colds and allergies
Comparison with Similar Compounds
Diphenhydramine: Another first-generation antihistamine with sedative properties.
Chloropyramine: Similar to pyrilamine but with a chloro group instead of a methoxy group.
Pheniramine: A first-generation antihistamine with similar uses but different chemical structure
Uniqueness: Pyrilamine maleate salt is unique due to its high selectivity for the histamine H1 receptor and its relatively low anticholinergic activity compared to other first-generation antihistamines. This makes it effective in treating allergic reactions with fewer side effects .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYWFNAQESKDNC-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O.C4H4O4, C21H27N3O5 | |
Record name | PYRILAMINE MALEATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021216 | |
Record name | Pyrilamine maleate | |
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Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrilamine maleate appears as white crystals or powder. Melting point 100-101 °C. Bitter saline taste. An antihistamine. | |
Record name | PYRILAMINE MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20973 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
>60.2 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
Record name | SID855902 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | PYRILAMINE MALEATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
59-33-6 | |
Record name | PYRILAMINE MALEATE | |
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Record name | Pyrilamine maleate | |
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Record name | Pyrilamine maleate [USAN:USP] | |
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Record name | PYRILAMINE MALEATE | |
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Record name | Mepyramine maleate | |
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Record name | 1,2-Ethanediamine, N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, (2Z)-2-butenedioate (1:1) | |
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Record name | Pyrilamine maleate | |
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Record name | Mepyramine maleate | |
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Record name | PYRILAMINE MALEATE | |
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Melting Point |
212 to 214 °F (NTP, 1992) | |
Record name | PYRILAMINE MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20973 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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